molecular formula C18H16N2O3S3 B2626328 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 941882-56-0

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2626328
CAS No.: 941882-56-0
M. Wt: 404.52
InChI Key: ZMFVFDJLFYGREE-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at position 1 with a thiophene-2-sulfonyl group and at position 6 with a thiophene-2-carboxamide moiety. Its structure combines electron-rich thiophene rings with a sulfonyl linker, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVFDJLFYGREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiol derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives .

Scientific Research Applications

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is a common feature in NOS inhibitors. Key substituent differences among analogues include:

Compound Name Position 1 Substituent Position 6 Substituent Key Features Reference
Target Compound Thiophene-2-sulfonyl Thiophene-2-carboxamide Sulfonyl linker, dual thiophene rings N/A
Compound 68 () 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide Carboximidamide group, piperidine
Compound 70 () Piperidin-4-yl Thiophene-2-carboximidamide Free amine, dihydrochloride salt
Compound 28 () 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Ethyl-piperidine, dihydrochloride
Compound 14d () Butyryl 2-Methylpropane-2-sulfamide Sulfamide group, naphthalene
J. Med. Chem. 2012 Candidate () 2-(Methylamino)ethyl Thiophene-2-carboximidamide Methylaminoethyl, preclinical lead

Key Observations :

  • The target compound’s thiophene-2-sulfonyl group distinguishes it from analogues with amine- or alkyl-based substituents (e.g., piperidine in Compound 68). The sulfonyl group may improve solubility and target interaction through hydrogen bonding .
  • Thiophene-2-carboxamide at position 6 is conserved in many analogues but differs from carboximidamide derivatives (e.g., Compound 68), which may exhibit altered electronic properties and binding kinetics .

Structural Conformation and Intermolecular Interactions

highlights the role of substituent orientation in molecular packing:

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence crystal packing and hydrogen bonding . For the target compound, similar analysis would clarify how the thiophene-sulfonyl group affects conformation and solubility.
  • Non-classical Interactions: Weak C–H···O/S interactions (observed in ) may stabilize the target compound’s solid-state structure, impacting formulation stability .

Biological Activity

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core and thiophene moieties , which are known to enhance biological interactions. The presence of the sulfonyl and carboxamide functional groups may contribute to its solubility and reactivity with biological targets.

Structural Feature Description
TetrahydroquinolineCore structure associated with various biological activities.
ThiopheneEnhances interaction with biological targets.
Sulfonyl GroupMay improve binding affinity to enzymes and receptors.
Carboxamide GroupPotentially increases solubility and bioavailability.

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties . The thiophene sulfonyl group is believed to enhance its interaction with key biological targets involved in inflammatory pathways and cancer proliferation.

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes linked to cancer cell proliferation and inflammation. For instance:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes associated with tumor growth.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Various studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Anti-Cancer Activity :
    • A study demonstrated that compounds structurally similar to this compound showed potent antitumor activity through mechanisms involving apoptosis induction in malignant cells.
  • Inflammation Modulation :
    • Research highlighted the role of thiophene derivatives in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Selectivity Towards Cancer Cells :
    • In vivo studies indicated that certain derivatives exhibit high selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

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